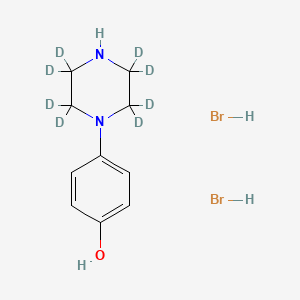
Silver;2,4,6-trimethylpyridine;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate typically involves the reaction of silver nitrate with potassium hexafluorophosphate in the presence of 2,4,6-trimethylpyridine. The reaction is carried out in an aqueous medium, and the product is isolated as a white solid .
Reaction Setup: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel is used.
Reagents: 100 g of silver nitrate (0.588 mol), 109.3 g of potassium hexafluorophosphate (0.594 mol), and 221 mL of 2,4,6-trimethylpyridine (1.67 mol).
Procedure: The silver nitrate and potassium hexafluorophosphate are dissolved in 1 liter of distilled water. The 2,4,6-trimethylpyridine is added dropwise over 10 minutes while stirring. A slight exothermic reaction occurs, forming a white solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations would include maintaining the purity of reagents, controlling reaction conditions, and ensuring efficient isolation and drying of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The silver ion can be replaced by other metal ions in the presence of suitable ligands.
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as halides or other nitrogen-containing compounds.
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
Substitution Reactions: Products depend on the substituting ligand but generally result in the formation of new coordination compounds.
Oxidation-Reduction Reactions: Products include metallic silver or silver compounds in different oxidation states.
Aplicaciones Científicas De Investigación
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other silver coordination compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the preparation of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The hexafluorophosphate anion helps stabilize the silver ion in solution, enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
- Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate
Uniqueness
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate is unique due to the presence of the silver ion, which imparts distinct antimicrobial properties and reactivity compared to its iodine and bromine counterparts. The hexafluorophosphate anion also contributes to its stability and solubility in various solvents .
Propiedades
Fórmula molecular |
C16H22AgF6N2P- |
|---|---|
Peso molecular |
495.19 g/mol |
Nombre IUPAC |
silver;2,4,6-trimethylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;;-1 |
Clave InChI |
CDHURIOWTYIDBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
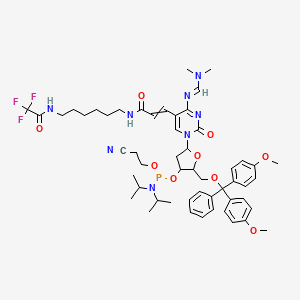
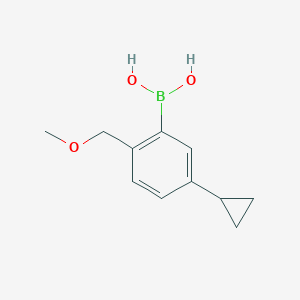
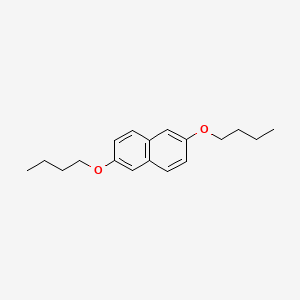
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)


![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
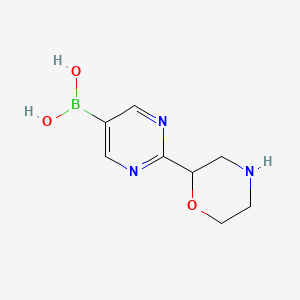
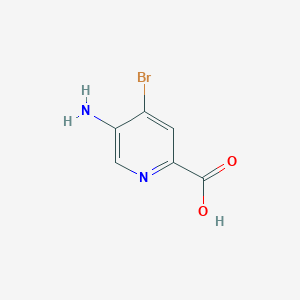
![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
